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Compound Name: Catharanthine Tartrate

Cat. No.: B10818320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Catharanthine, an indole alkaloid extracted from the Madagascar periwinkle (Catharanthus

roseus), is a key precursor in the biosynthesis of the potent anticancer agents vinblastine and

vincristine.[1] While it exhibits weaker anti-mitotic activity compared to its dimeric derivatives,

Catharanthine Tartrate serves as a valuable research tool for investigating the fundamental

processes of microtubule dynamics.[2] At high concentrations, it has been shown to inhibit

microtubule assembly.[1] These application notes provide detailed protocols and quantitative

data for the use of Catharanthine Tartrate in studying microtubule dynamics, aiding

researchers in cell biology and cancer drug development.

Mechanism of Action
Catharanthine Tartrate disrupts microtubule dynamics primarily by interacting with tubulin, the

fundamental protein subunit of microtubules. The binding of Catharanthine to α,β-tubulin

heterodimers can induce a conformational change that promotes the self-association of tubulin

into linear polymers.[3] While this can lead to the formation of non-functional tubulin

aggregates, at sufficiently high concentrations, Catharanthine inhibits the proper assembly of

tubulin into microtubules.[1] This disruption of the delicate equilibrium between microtubule

polymerization and depolymerization leads to mitotic arrest and can ultimately trigger

apoptosis. It is important to note that Catharanthine's affinity for tubulin is lower than that of
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vinblastine and vincristine, requiring significantly higher concentrations to achieve a

comparable effect on microtubule self-assembly.

Quantitative Data
The following table summarizes the key quantitative parameters of Catharanthine's interaction

with tubulin and its effect on cell proliferation. This data is essential for designing experiments

and interpreting results.

Parameter Value Cell Line/System Reference

Binding Constant (Kd) (2.8 ± 0.4) x 10³ M⁻¹ Purified Tubulin

Intrinsic Dimerization

Constant (K2) of

Liganded Tubulin

≅ 1 x 10⁵ M⁻¹ Purified Tubulin

IC50 for Cell

Proliferation
60 µg/mL

HCT116 Colon

Cancer Cells

Concentration for

Microtubule Assembly

Inhibition

320 µM In vitro

Signaling Pathway and Experimental Workflow
To facilitate a clearer understanding of the molecular interactions and experimental procedures,

the following diagrams illustrate the mechanism of action of Catharanthine Tartrate and a

typical experimental workflow for its use in studying microtubule dynamics.
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Mechanism of Action of Catharanthine Tartrate on Microtubules
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Caption: Mechanism of Catharanthine Tartrate on Microtubules.
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Experimental Workflow for Studying Microtubule Dynamics

Experimental Phases

1. Cell Culture
(e.g., HeLa, A549)

2. Treatment
(Catharanthine Tartrate)

3. Fixation & Permeabilization

4. Immunostaining
(α-tubulin antibody)

5. Imaging
(Fluorescence Microscopy)

6. Data Analysis
(Microtubule morphology, cell cycle)

Click to download full resolution via product page

Caption: Workflow for Microtubule Dynamics Study.

Experimental Protocols
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The following are detailed protocols for key experiments to study the effects of Catharanthine
Tartrate on microtubule dynamics.

Protocol 1: In Vitro Tubulin Polymerization Assay
This assay measures the effect of Catharanthine Tartrate on the polymerization of purified

tubulin in a cell-free system.

Materials:

Purified tubulin (>99% pure)

G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP)

Catharanthine Tartrate stock solution (in DMSO)

DMSO (vehicle control)

Paclitaxel (positive control for polymerization)

Vinblastine (positive control for depolymerization)

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance

at 340 nm

96-well clear bottom plates

Procedure:

Preparation: Pre-warm the spectrophotometer to 37°C. Prepare working solutions of

Catharanthine Tartrate, paclitaxel, and vinblastine in G-PEM buffer. The final DMSO

concentration should not exceed 0.5%.

Reaction Setup: On ice, add the following to each well of a pre-chilled 96-well plate:

G-PEM buffer

Test compound (Catharanthine Tartrate at various concentrations) or control (DMSO,

paclitaxel, vinblastine)
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Purified tubulin (final concentration typically 1-2 mg/mL)

Initiate Polymerization: Immediately place the plate in the pre-warmed spectrophotometer.

Data Acquisition: Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

The increase in absorbance corresponds to microtubule polymerization.

Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the

curves of Catharanthine Tartrate-treated samples to the controls to determine its effect on

the rate and extent of tubulin polymerization.

Protocol 2: Immunofluorescence Staining of
Microtubules in Cultured Cells
This protocol allows for the visualization of microtubule architecture in cells treated with

Catharanthine Tartrate.

Materials:

Adherent cell line (e.g., HeLa, A549) cultured on sterile glass coverslips in a petri dish or

multi-well plate

Complete cell culture medium

Catharanthine Tartrate stock solution (in DMSO)

DMSO (vehicle control)

Phosphate-buffered saline (PBS)

Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

Permeabilization buffer (0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 1% BSA in PBS)

Primary antibody: mouse anti-α-tubulin antibody
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Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

Nuclear counterstain (e.g., DAPI)

Antifade mounting medium

Fluorescence microscope

Procedure:

Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere and grow to

50-70% confluency. Treat the cells with various concentrations of Catharanthine Tartrate or

DMSO (vehicle control) for a predetermined time (e.g., 12-24 hours).

Fixation:

Methanol Fixation: Gently wash the cells with PBS. Aspirate the PBS and add ice-cold

methanol. Incubate at -20°C for 10 minutes.

Paraformaldehyde Fixation: Gently wash the cells with PBS. Add 4% paraformaldehyde

and incubate at room temperature for 15 minutes.

Permeabilization (for paraformaldehyde-fixed cells): Wash the cells three times with PBS.

Add permeabilization buffer and incubate for 10 minutes at room temperature.

Blocking: Wash the cells three times with PBS. Add blocking buffer and incubate for 30-60

minutes at room temperature.

Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in blocking buffer. Aspirate the

blocking buffer from the coverslips and add the primary antibody solution. Incubate for 1 hour

at room temperature or overnight at 4°C in a humidified chamber.

Washing: Wash the coverslips three times with PBS for 5 minutes each.

Secondary Antibody and Nuclear Staining: Dilute the fluorescently-labeled secondary

antibody and DAPI in blocking buffer. Add this solution to the coverslips and incubate for 1

hour at room temperature, protected from light.
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Final Washes and Mounting: Wash the coverslips three times with PBS for 5 minutes each,

protected from light. Mount the coverslips onto glass slides using antifade mounting medium.

Imaging: Visualize the cells using a fluorescence microscope. Capture images of the

microtubule network and nuclei. Analyze the images for changes in microtubule morphology,

density, and organization in Catharanthine Tartrate-treated cells compared to controls.

Conclusion
Catharanthine Tartrate, while a less potent inhibitor of microtubule polymerization than its

dimeric derivatives, provides a valuable tool for dissecting the intricate mechanisms of

microtubule dynamics. The protocols and data presented here offer a solid foundation for

researchers to explore its effects on the cytoskeleton, contributing to a deeper understanding of

cell division and the development of novel anti-cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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